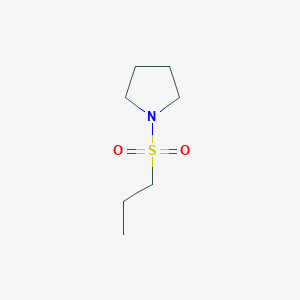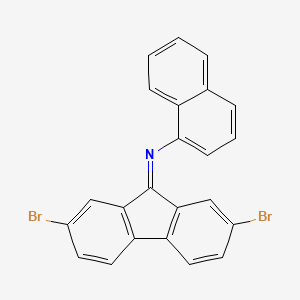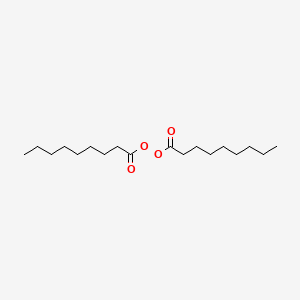
(2-amino-7H-purin-8-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-amino-7H-purin-8-yl)(phenyl)methanol is a chemical compound with the molecular formula C12H11N5O. It is a derivative of purine, a heterocyclic aromatic organic compound, and contains both amino and phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-7H-purin-8-yl)(phenyl)methanol typically involves the reaction of purine derivatives with phenylmethanol under specific conditions. One common method involves the use of a purine derivative, such as 2-amino-7H-purine, which is reacted with phenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(2-amino-7H-purin-8-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2-amino-7H-purin-8-yl)(phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-amino-7H-purin-8-yl)(phenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. For example, it has been shown to inhibit certain enzymes involved in DNA synthesis, leading to potential anticancer effects. The compound’s structure allows it to interact with various pathways, making it a versatile molecule for research .
Comparación Con Compuestos Similares
Similar Compounds
- (2-amino-6-chloropurin-8-yl)(phenyl)methanol
- (2-amino-7H-purin-8-yl)(4-methylphenyl)methanol
- (2-amino-7H-purin-8-yl)(2-chlorophenyl)methanol
Uniqueness
(2-amino-7H-purin-8-yl)(phenyl)methanol is unique due to its specific combination of amino and phenyl groups attached to the purine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in research and industrial applications .
Propiedades
Número CAS |
4460-09-7 |
|---|---|
Fórmula molecular |
C12H11N5O |
Peso molecular |
241.25 g/mol |
Nombre IUPAC |
(2-amino-7H-purin-8-yl)-phenylmethanol |
InChI |
InChI=1S/C12H11N5O/c13-12-14-6-8-10(17-12)16-11(15-8)9(18)7-4-2-1-3-5-7/h1-6,9,18H,(H3,13,14,15,16,17) |
Clave InChI |
RIQYVAYEPWVCNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=NC3=NC(=NC=C3N2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


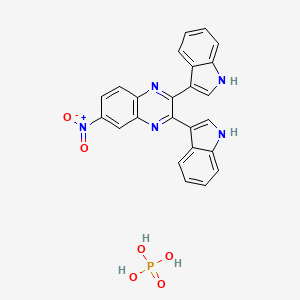

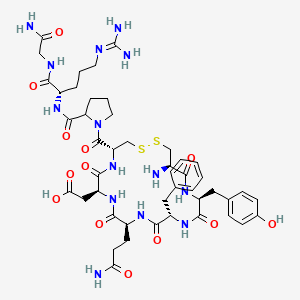
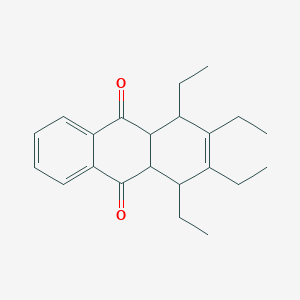


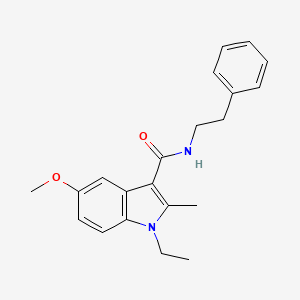
![2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid](/img/structure/B14170595.png)
![1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14170612.png)
